molecular formula C29H32N4O8 B12512272 5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

Cat. No.: B12512272
M. Wt: 564.6 g/mol
InChI Key: RSPFZCDVPTYBLY-UHFFFAOYSA-N
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Description

The compound (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The bis(prop-2-enoxycarbonylamino) group is introduced through a reaction with prop-2-enyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxycarbonyl groups.

    Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, leading to its removal.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its unique protecting groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its ability to form stable complexes with amino acids makes it a useful tool in structural biology.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The fluorenylmethoxycarbonyl group, in particular, has shown promise in drug delivery systems due to its stability and biocompatibility.

Industry

In the industrial sector, this compound is used in the production of high-purity peptides for research and pharmaceutical applications. Its robust synthesis and stability make it an ideal candidate for large-scale production.

Mechanism of Action

The mechanism of action of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. The bis(prop-2-enoxycarbonylamino) group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-[bis(tert-butoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
  • (2S)-5-[bis(benzyloxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Uniqueness

The uniqueness of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid lies in its combination of protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex synthetic pathways where selective reactions are required.

Properties

Molecular Formula

C29H32N4O8

Molecular Weight

564.6 g/mol

IUPAC Name

5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)

InChI Key

RSPFZCDVPTYBLY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C

Origin of Product

United States

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